molecular formula C18H15IN2O2 B4967327 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol

4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol

Cat. No. B4967327
M. Wt: 418.2 g/mol
InChI Key: IYHHODWMNSBWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol involves the inhibition of EGFR. EGFR is a receptor that is overexpressed in many types of cancer cells and plays a key role in the growth and proliferation of these cells. By inhibiting the activity of EGFR, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol have been extensively studied. This compound has been shown to inhibit the activity of EGFR, which leads to the inhibition of cell growth and proliferation. Additionally, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol in lab experiments include its potent inhibitory activity against EGFR and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Studies to investigate the potential use of this compound in combination with other anticancer drugs.
3. Development of new synthetic methods for the production of this compound.
4. Studies to investigate the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential use of this compound as a diagnostic tool for the detection of EGFR overexpression in cancer cells.

Synthesis Methods

The synthesis of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol involves several steps. The initial step involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. This compound is then reacted with hydrazine hydrate to form 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene hydrazide. The final step involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene hydrazide with 2-iodo-6-methoxyphenol to form 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol.

Scientific Research Applications

4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells by blocking the activity of EGFR. This compound has been tested in various cancer cell lines and has shown promising results in inhibiting the growth of several types of cancer, including breast, lung, and prostate cancer.

properties

IUPAC Name

4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O2/c1-23-15-9-11(8-12(19)17(15)22)18-20-13-6-2-4-10-5-3-7-14(21-18)16(10)13/h2-9,18,20-22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHODWMNSBWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.